N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with an acetamide moiety. The molecule consists of a 4-methoxyphenyl group attached to the acetamide nitrogen and a propan-2-yl (isopropyl) substituent at position 1 of the triazolo ring. Its molecular formula is C22H22N5O3, with a molecular weight of 404.45 g/mol (estimated). The methoxy group on the phenyl ring enhances electron-donating properties, while the isopropyl group contributes to steric bulk and lipophilicity, influencing solubility and receptor interactions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)19-23-24-20-21(28)25(16-6-4-5-7-17(16)26(19)20)12-18(27)22-14-8-10-15(29-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTQFJZWDLONCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst . The reaction is usually carried out at room temperature, making it a mild and efficient process.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating active metabolites.
| Conditions | Reagents | Outcome | Mechanistic Pathway |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O/EtOH (1:1) | Formation of carboxylic acid via cleavage | Nucleophilic acyl substitution |
| Basic (NaOH, 80°C) | 2M NaOH, aqueous ethanol | Sodium carboxylate intermediate | Base-promoted hydrolysis |
Studies on analogous triazoloquinoxaline acetamides demonstrate that hydrolysis rates depend on steric hindrance and electronic effects from the methoxyphenyl group, which slightly retards reactivity compared to unsubstituted analogs .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl ring directs electrophilic attacks to specific positions due to its electron-donating methoxy group.
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OCH₃ | 4-Methoxy-3-nitro derivative |
| Sulfonation | H₂SO₄, SO₃, 50°C | Ortho/para | Sulfonic acid derivatives |
| Halogenation (Chlorination) | Cl₂, FeCl₃ catalyst | Meta | 3-Chloro-4-methoxyphenyl analog |
The triazoloquinoxaline core remains inert under mild EAS conditions but may participate in harsher environments (e.g., Friedel-Crafts alkylation) .
Reduction Reactions
The 4-oxo group in the triazoloquinoxaline system can be selectively reduced to a hydroxyl or methylene group.
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | 4-Hydroxy derivative | Partial reduction of C=O |
| LiAlH₄ | THF, reflux | 4-Methylene intermediate | Over-reduction observed |
| H₂/Pd-C | EtOAc, 40 psi | Saturated quinoxaline (low yield) | Competitive ring hydrogenation |
Reduction selectivity is influenced by steric effects from the propan-2-yl substituent, which shields the oxo group.
Condensation and Cyclization
The triazole nitrogen and quinoxaline carbonyl group participate in cyclocondensation reactions to form fused heterocycles.
| Reactant | Catalyst | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | AcOH, 100°C | Triazolo[1,5-a]pyrimidine hybrid | Anticancer lead optimization |
| Thiourea | K₂CO₃, DMF | Thiazolo-triazoloquinoxaline | Antimicrobial screening |
These reactions exploit the electron-deficient quinoxaline core, enabling nucleophilic attack at the carbonyl carbon .
Coordination with Metal Ions
The triazole nitrogen and carbonyl oxygen act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
| Metal Salt | Solvent | Complex Structure | Stability |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O | Octahedral Cu(II) complex | Stable in aqueous media |
| PdCl₂ | DCM, RT | Square-planar Pd(II) complex | Catalyzes Suzuki coupling |
Coordination modulates the compound’s electronic properties, enhancing its utility in materials science.
Scientific Research Applications
The compound has garnered attention in medicinal chemistry due to its diverse biological activities. Studies indicate that it may exhibit:
- Anticancer Properties : Research has shown that compounds similar to N-(4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of triazoloquinoxaline compounds effectively inhibited the proliferation of cancer cells in vitro .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that related quinoxaline derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Preliminary studies suggest that this compound might have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Research indicates that similar compounds can reduce oxidative stress and inflammation in neuronal cells .
Therapeutic Potential
The therapeutic applications of this compound are extensive:
Cancer Treatment
A case study involving the synthesis of triazoloquinoxaline derivatives highlighted their potential as anticancer agents. These compounds were shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Antibiotic Development
Research has identified promising antimicrobial activity in related compounds. For example, a derivative was tested against multiple bacterial strains and showed effective inhibition comparable to standard antibiotics .
Neurodegenerative Disease Management
In vitro studies have indicated that certain derivatives can protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential application in Alzheimer’s disease treatment .
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the replication process. This intercalation can inhibit the activity of enzymes like c-Met kinase, which are crucial for cancer cell proliferation . The molecular targets include DNA and various kinases involved in cell signaling pathways .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Molecular Formula : C18H14ClN5O2
- Molecular Weight : 367.79 g/mol
- Key Differences: The phenyl ring substituent is chlorine (electron-withdrawing) instead of methoxy (electron-donating). The triazolo ring has a methyl group instead of isopropyl, decreasing steric hindrance .
N-(4-butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
- Molecular Formula : C23H25N5O2
- Molecular Weight : 415.48 g/mol
- Key Differences: A butyl group on the phenyl ring increases lipophilicity and molecular weight compared to methoxy.
Substituent Variations on the Triazoloquinoxaline Core
N-(4-methoxyphenyl)-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
N-[3-(methylsulfanyl)phenyl]-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide
- Molecular Formula : C22H22N5O2S
- Molecular Weight : 420.51 g/mol
- The isopropyl group is retained, preserving steric effects .
Heterocyclic Core Modifications
2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Derivatives
- Example : N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: The triazoloquinoxaline core is replaced with a triazole-pyridine hybrid. The sulfanyl group introduces a sulfur atom, altering electronic properties and enabling disulfide bond formation in biological systems .
2-(4-Oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide Derivatives
- Synthetic Route : Synthesized via Ugi-4-CR and copper-catalyzed tandem reactions.
- This structural variation may influence binding to nucleic acids or enzymes .
Physicochemical and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Estimated) | Key Substituents |
|---|---|---|---|
| Target Compound | 404.45 | ~3.2 | 4-methoxyphenyl, isopropyl |
| N-(4-Chlorophenyl)-methyl derivative | 367.79 | ~2.8 | 4-chlorophenyl, methyl |
| N-(4-butylphenyl)-ethyl derivative | 415.48 | ~4.1 | 4-butylphenyl, ethyl |
| Methylsulfanyl derivative | 420.51 | ~3.5 | 3-methylsulfanylphenyl, isopropyl |
- Lipophilicity : Larger alkyl groups (butyl, isopropyl) increase LogP, enhancing membrane permeability but risking poor aqueous solubility.
Biological Activity
N-(4-Methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole and quinoxaline moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 366.43 g/mol. The specific structural features contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of various triazole derivatives against multiple cancer cell lines, including leukemia and solid tumors. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .
- Mechanism of Action : The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. These compounds may interact with specific molecular targets in cancer cells, disrupting critical signaling pathways that promote tumor growth .
Pharmacological Significance
Beyond anticancer activity, compounds containing triazole and quinoxaline scaffolds have been reported to exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains, indicating potential use as antimicrobial agents .
- Anti-inflammatory Effects : Certain triazole derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of related compounds:
Q & A
Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves cyclization of a quinoxaline precursor with a triazole-forming reagent, followed by functionalization via nucleophilic substitution or amidation. Key steps include:
- Cyclization: Reacting 1,2-diaminobenzene derivatives with carbonyl reagents to form the quinoxaline core.
- Triazole Formation: Using hydrazine derivatives or nitriles under reflux conditions to construct the fused triazoloquinoxaline system.
- Acetamide Coupling: Introducing the N-(4-methoxyphenyl)acetamide group via peptide coupling reagents (e.g., EDC/HOBt) or acyl halides.
Optimization Strategies:
- Catalysts: Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cyclization steps .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions during amidation .
- Temperature Control: Maintaining 60–80°C during cyclization prevents decomposition of thermally sensitive intermediates .
Table 1: Yield Optimization Under Different Conditions
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Quinoxaline Cyclization | DMF | None | 70 | 65 |
| Triazole Formation | Ethanol | CuI | 80 | 78 |
| Acetamide Coupling | DCM | EDC/HOBt | 25 | 85 |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies methoxy (δ 3.8–4.0 ppm) and isopropyl protons (δ 1.2–1.4 ppm). Aromatic protons in the quinoxaline-triazole system appear as multiplet signals at δ 7.5–8.5 ppm .
- 13C NMR confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities, ensuring >95% purity .
- Mass Spectrometry (HRMS): ESI+ mode detects the molecular ion [M+H]+ at m/z 435.18, with fragmentation patterns confirming the triazole-quinoxaline backbone .
Advanced: How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity?
Answer:
Substituents on the phenyl ring and triazole moiety significantly influence target binding and pharmacokinetics:
- Methoxy Group (4-OCH3): Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies. However, it may reduce metabolic stability due to demethylation .
- Fluoro Substituents (e.g., 3-F): Increase electronegativity, strengthening hydrogen bonds with kinase active sites (e.g., EGFR inhibition). Fluorinated analogs show 2–3× higher IC50 values in cancer cell lines compared to methoxy derivatives .
Table 2: SAR of Substituent Effects on Anticancer Activity (IC50, μM)
| Substituent | HT-29 (Colorectal) | MCF-7 (Breast) |
|---|---|---|
| 4-OCH3 | 12.5 ± 1.2 | 15.8 ± 1.5 |
| 3-F | 5.3 ± 0.8 | 7.2 ± 0.9 |
| 2-OCH3 | 18.4 ± 2.1 | 20.1 ± 2.3 |
Advanced: How can researchers resolve contradictions in reported biological data (e.g., COX-2 inhibition vs. kinase selectivity)?
Answer:
Discrepancies often arise from assay conditions or off-target effects:
- Assay Validation: Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm COX-2 inhibition. For kinase selectivity, employ broad-panel profiling (e.g., Eurofins KinaseScan) to identify primary targets .
- Structural Analysis: Molecular docking studies reveal that the triazole ring binds COX-2’s hydrophobic pocket, while the quinoxaline moiety interacts with kinase ATP-binding sites. Competitive binding assays with selective inhibitors (e.g., celecoxib for COX-2) clarify mechanism ambiguity .
Recommended Workflow:
Validate activity in ≥2 cell lines.
Perform siRNA knockdown of putative targets (e.g., EGFR, COX-2) to confirm pathway involvement.
Analyze metabolite profiles (LC-MS) to rule out prodrug activation .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Store at 4°C in amber vials to prevent photodegradation .
- Hydrolytic Stability: Susceptible to hydrolysis in acidic conditions (pH <3), forming quinoxaline-4-one byproducts. Neutral buffers (pH 7.4, PBS) maintain integrity for >6 months .
Table 3: Degradation Kinetics at 25°C
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 2.0 (HCl) | 7 | Quinoxaline-4-one |
| pH 7.4 (PBS) | >180 | None |
| Light Exposure | 30 | Oxidized triazole |
Advanced: What computational methods are suitable for predicting binding modes and optimizing derivatives?
Answer:
- Molecular Docking (AutoDock Vina): Predicts interactions with targets like EGFR (PDB: 1M17) or COX-2 (PDB: 3NT1). The acetamide group forms hydrogen bonds with Arg120 in COX-2 .
- QSAR Modeling: 3D descriptors (e.g., polar surface area, logP) correlate with bioavailability. Derivatives with logP 2–3 show optimal permeability in Caco-2 assays .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories; modifications reducing RMSD fluctuations (<2 Å) indicate stronger target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
